molecular formula C6H8F3N B12946419 (1R,5R,6R)-6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane

(1R,5R,6R)-6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane

Cat. No.: B12946419
M. Wt: 151.13 g/mol
InChI Key: KVCSRQUURKKCKG-UOWFLXDJSA-N
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Description

(1R,5R,6R)-6-(trifluoromethyl)-2-azabicyclo[310]hexane is a bicyclic compound featuring a trifluoromethyl group and an azabicyclohexane structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,5R,6R)-6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the azabicyclohexane core, which can be achieved through a series of cyclization reactions.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfone under specific conditions, often involving a copper catalyst.

    Purification: The final product is purified using techniques such as column chromatography or recrystallization to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:

    Batch Reactors: Utilizing batch reactors for controlled synthesis.

    Continuous Flow Reactors: Employing continuous flow reactors for efficient and scalable production.

    Purification and Quality Control: Implementing rigorous purification and quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

(1R,5R,6R)-6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The trifluoromethyl group can participate in substitution reactions, often involving nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under mild conditions.

Major Products Formed

    Oxidation: Formation of oxidized derivatives with functional groups such as carboxylic acids or ketones.

    Reduction: Formation of reduced derivatives with functional groups such as alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups depending on the nucleophile used.

Scientific Research Applications

(1R,5R,6R)-6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane has several scientific research applications, including:

    Medicinal Chemistry: Potential use as a scaffold for drug development due to its unique structural properties.

    Materials Science: Application in the development of novel materials with specific properties, such as enhanced stability or reactivity.

    Biological Studies: Use in studying biological pathways and interactions due to its ability to interact with specific molecular targets.

    Industrial Chemistry: Application in the synthesis of complex molecules and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of (1R,5R,6R)-6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and specificity, leading to its effects on biological pathways. The azabicyclohexane structure provides a rigid framework that can influence the compound’s overall activity and selectivity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1R,5R,6R)-6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane is unique due to its combination of a trifluoromethyl group and an azabicyclohexane structure. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in medicinal chemistry and materials science.

Properties

Molecular Formula

C6H8F3N

Molecular Weight

151.13 g/mol

IUPAC Name

(1R,5R,6R)-6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane

InChI

InChI=1S/C6H8F3N/c7-6(8,9)4-3-1-2-10-5(3)4/h3-5,10H,1-2H2/t3-,4-,5-/m1/s1

InChI Key

KVCSRQUURKKCKG-UOWFLXDJSA-N

Isomeric SMILES

C1CN[C@@H]2[C@H]1[C@H]2C(F)(F)F

Canonical SMILES

C1CNC2C1C2C(F)(F)F

Origin of Product

United States

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